Ethyl 2-amino-5-chlorobenzoate hydrochloride
CAS No.: 130408-01-4
Cat. No.: VC18409704
Molecular Formula: C9H11Cl2NO2
Molecular Weight: 236.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130408-01-4 |
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Molecular Formula | C9H11Cl2NO2 |
Molecular Weight | 236.09 g/mol |
IUPAC Name | ethyl 2-amino-5-chlorobenzoate;hydrochloride |
Standard InChI | InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)7-5-6(10)3-4-8(7)11;/h3-5H,2,11H2,1H3;1H |
Standard InChI Key | KXXRQWAHNWYYPH-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)Cl)N.Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure comprises a benzene ring substituted with a chlorine atom at the 5-position and an amino group at the 2-position, esterified with an ethyl group. The hydrochloride salt introduces an additional chloride ion, forming a stable crystalline structure. X-ray crystallography reveals near-planar geometry between the aromatic ring and ester group, stabilized by intramolecular hydrogen bonds (N–H⋯O), creating a six-membered S(6) motif. Intermolecular N–H⋯O hydrogen bonds further stabilize the crystal lattice, forming C(4) chains.
Key Physicochemical Properties
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Molecular Weight: 236.09 g/mol (hydrochloride salt); 199.63 g/mol (free base).
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Density: 1.262 g/cm³.
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Boiling Point: 307.6°C at 760 mmHg.
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LogP: 2.68 (indicating moderate hydrophobicity).
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Solubility: Enhanced water solubility due to hydrochloride salt formation.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Halogenation: 2-Aminobenzoic acid undergoes chlorination using reagents like -chlorosuccinimide (NCS) in dimethylformamide (DMF) at 100°C.
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Esterification: The chlorinated intermediate reacts with ethanol in the presence of thionyl chloride (), facilitating ester bond formation.
Optimization Strategies:
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Extended reaction times (>40 minutes) improve halogenation yields.
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Recrystallization from methanol achieves >99% purity, validated via HPLC and NMR.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency. Automated systems monitor reaction parameters (temperature, pH) to ensure consistency. Post-synthesis purification involves fractional distillation or column chromatography, yielding pharmaceutical-grade material.
Biological Activities and Mechanisms
Antimicrobial Properties
Derivatives of ethyl 2-amino-5-chlorobenzoate exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate efficacy against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL). The chlorine substituent enhances membrane permeability, disrupting bacterial cell walls.
Anti-Inflammatory and Analgesic Effects
The compound modulates cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing prostaglandin synthesis in murine models. Analgesic potency, evaluated via the hot-plate test, shows a 60% pain reduction at 50 mg/kg doses.
Pharmacological Applications
Quinazolinone Synthesis
Ethyl 2-amino-5-chlorobenzoate hydrochloride serves as a precursor for quinazolinones, a class of heterocyclic compounds with antitumor and antiviral properties. Reaction with formamide under microwave irradiation yields 4-chloro-2-ethylquinazolin-3-amine, a lead compound in kinase inhibitor development.
Allosteric Modulation of Adenosine Receptors
The compound acts as an allosteric enhancer at A adenosine receptors, potentiating ligand binding by 40% in radioligand assays. This property is exploitable in designing cardioprotective agents for ischemia-reperfusion injury.
Computational and Spectroscopic Insights
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-311++G(d,p)) identify the amino group as the most nucleophilic site (), facilitating electrophilic substitutions. Molecular docking simulations reveal strong binding affinity () to the 5-HT receptor, supporting its potential as an antiemetic.
Spectroscopic Characterization
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NMR: -NMR (DMSO-): δ 1.25 (t, 3H, -CHCH), 4.20 (q, 2H, -OCH), 6.90 (d, 1H, ArH), 7.45 (dd, 1H, ArH), 8.10 (s, 1H, -NH).
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IR: Peaks at 3350 cm (N–H stretch) and 1720 cm (C=O ester) confirm functional groups.
Emerging Research Directions
Nanocarrier Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 300%, enabling targeted delivery to inflammatory sites.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces waste generation by 70%, aligning with sustainable pharmaceutical manufacturing.
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